![molecular formula C4H8N2O4 B14614669 3-[Methyl(nitro)amino]propanoic acid CAS No. 57742-23-1](/img/structure/B14614669.png)
3-[Methyl(nitro)amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Methyl(nitro)amino]propanoic acid is an organic compound that features both nitro and amino functional groups attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[Methyl(nitro)amino]propanoic acid can be achieved through several methods. One common approach involves the nitration of an appropriate precursor, such as 3-aminopropanoic acid, using nitric acid under controlled conditions. The reaction typically requires a solvent like dimethyl sulfoxide or dimethylformamide to facilitate the process .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, where the precursor is treated with nitric acid in the presence of a catalyst to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-[Methyl(nitro)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, strong bases like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Various substituted propanoic acid derivatives.
Aplicaciones Científicas De Investigación
3-[Methyl(nitro)amino]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-[Methyl(nitro)amino]propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and proteins. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. These modifications can result in changes in enzyme activity, protein function, and cellular processes.
Comparación Con Compuestos Similares
3-Aminopropanoic acid: Lacks the nitro group, making it less reactive in redox reactions.
3-Nitropropanoic acid: Contains a nitro group but lacks the amino group, resulting in different chemical properties.
3-[Methylamino]propanoic acid: Contains an amino group but lacks the nitro group, leading to different reactivity.
Uniqueness: 3-[Methyl(nitro)amino]propanoic acid is unique due to the presence of both nitro and amino groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and biological interactions, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
57742-23-1 |
|---|---|
Fórmula molecular |
C4H8N2O4 |
Peso molecular |
148.12 g/mol |
Nombre IUPAC |
3-[methyl(nitro)amino]propanoic acid |
InChI |
InChI=1S/C4H8N2O4/c1-5(6(9)10)3-2-4(7)8/h2-3H2,1H3,(H,7,8) |
Clave InChI |
LITORZINHYMSSI-UHFFFAOYSA-N |
SMILES canónico |
CN(CCC(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Oxabicyclo[4.1.0]heptane-1,6-dimethanol, 3,4-dibromo-](/img/structure/B14614594.png)
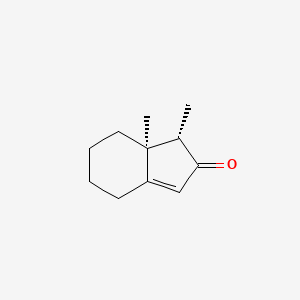

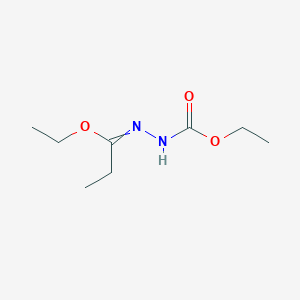
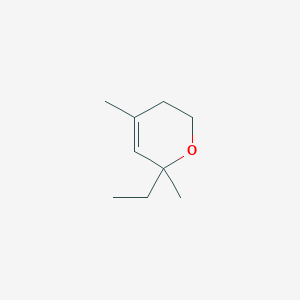
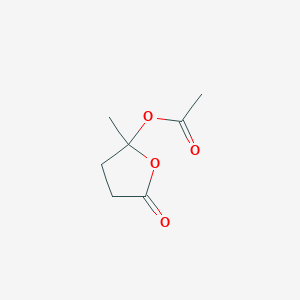
![2-[(2-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol](/img/structure/B14614632.png)
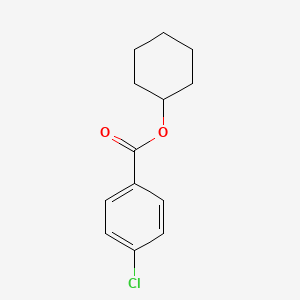
![Methyl {3-[ethyl(phenyl)amino]propyl}carbamate](/img/structure/B14614637.png)
![4-Butylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14614641.png)
![2-[(Benzylimino)methyl]-4,6-dichlorophenol](/img/structure/B14614652.png)

![2-[(2,4-dinitrophenyl)methyl]-6-nitro-1H-benzimidazole](/img/structure/B14614666.png)
